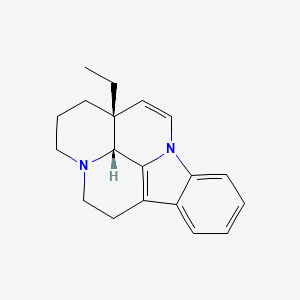

Eburnamenine

Description

Contextualization of Eburnamenine within the Indole (B1671886) Alkaloid Family

This compound is a member of the vast and diverse family of indole alkaloids. ontosight.aimdpi.com These naturally occurring compounds are characterized by the presence of an indole nucleus, which is a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring containing a nitrogen atom. nih.gov Indole alkaloids are predominantly found in the plant kingdom, particularly within families such as the Apocynaceae, to which genera like Kopsia, Rhazya, and Vinca belong. vtt.fiikm.org.myresearchgate.netresearchgate.net

Alkaloids, in general, are naturally occurring organic compounds that contain at least one nitrogen atom, often as part of a heterocyclic ring, and typically exhibit basic properties. gcwgandhinagar.comsathyabama.ac.in They are known for their wide range of physiological activities. gcwgandhinagar.com Within this broad class, the monoterpene indole alkaloids (MIAs) represent a significant subgroup, biosynthetically derived from tryptophan and a monoterpenoid unit, secologanin (B1681713). mdpi.com this compound falls under the eburnane-type subclass of MIAs, which are characterized by a specific pentacyclic ring system. ontosight.aimdpi.comresearchgate.net This structural classification places this compound alongside other related eburnane alkaloids such as eburnamine (B1221595), isoeburnamine, and eburnamonine (B1221668). ikm.org.myikm.org.my

Historical Trajectory and Seminal Discoveries in this compound Research

The study of this compound and its derivatives is intertwined with the broader exploration of indole alkaloids from various plant sources. Plants from the Apocynaceae family have been a rich source for the discovery of these compounds. ikm.org.my For instance, research on the genus Kopsia has led to the isolation of numerous eburnane-type alkaloids, including this compound itself. ikm.org.myikm.org.myresearchgate.net

Early research focused on the isolation and structural elucidation of these complex molecules. Techniques such as chromatography and spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), have been pivotal in identifying and characterizing this compound and its congeners from plant extracts. vtt.fiikm.org.my A significant milestone in the field was the total synthesis of related compounds like (±)-eburnamonine, with early syntheses dating back to the 1960s and more efficient routes being developed over the decades. acs.orgacs.org The development of synthetic strategies not only confirmed the proposed structures but also paved the way for the creation of analogues for further biological investigation. nih.gov

Structural Classifications and Chirality Considerations of the this compound Scaffold

The this compound scaffold is a complex, pentacyclic structure. ontosight.ai A key feature of this and other eburnane-type alkaloids is the presence of multiple chiral centers, which leads to the existence of various stereoisomers. ontosight.aigoogleapis.com Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in the chemistry of natural products and has profound implications for their biological activity. orgosolver.comlibretexts.org

The specific spatial arrangement of atoms, or stereochemistry, at these chiral centers is crucial. ontosight.ai For example, the relative stereochemistry at carbons C-20 and C-21 in the eburnane skeleton is a significant challenge in synthetic chemistry. researchgate.net The notation used to describe the stereochemistry, such as (3-alpha, 16-alpha), specifies the orientation of substituents at these chiral centers. ontosight.ai Different isomers, such as eburnamine and isoeburnamine, are diastereomers, meaning they are stereoisomers that are not mirror images of each other. ikm.org.my The absolute configuration of these alkaloids has been established through methods like single-crystal X-ray diffraction analysis. researchgate.net

The presence of functional groups attached to the this compound skeleton, such as hydroxyl, methyl ester, or epoxy groups, further contributes to the structural diversity and complexity of its derivatives. ontosight.ailookchem.com

Significance of this compound in Academic Chemical and Biological Research

This compound and its related alkaloids are of significant interest to the scientific community for several reasons. Their complex and challenging molecular architectures have made them attractive targets for total synthesis by organic chemists, driving the development of new synthetic methodologies. acs.orgnih.gov

From a biological perspective, this compound-type alkaloids have been investigated for a range of potential pharmacological activities. ontosight.aiontosight.ai Research has explored their potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai For example, some eburnane-type alkaloids isolated from Kopsia terengganensis were investigated for their cytotoxic activity against human colon cancer cells. ikm.org.myikm.org.my The unique chemical structures of these compounds make them valuable leads for the development of new therapeutic agents. ontosight.airesearchgate.netlookchem.com The study of how structural modifications affect biological activity is a key area of research, with scientists creating and testing analogues to understand structure-activity relationships. nih.gov This exploration into the chemical and biological properties of this compound and its derivatives continues to be an active area of academic research, with the potential to uncover new applications in medicine and pharmacology. ontosight.aiekb.eg

Structure

3D Structure

Propriétés

Formule moléculaire |

C19H22N2 |

|---|---|

Poids moléculaire |

278.4 g/mol |

Nom IUPAC |

(15R,19R)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene |

InChI |

InChI=1S/C19H22N2/c1-2-19-9-5-11-20-12-8-15-14-6-3-4-7-16(14)21(13-10-19)17(15)18(19)20/h3-4,6-7,10,13,18H,2,5,8-9,11-12H2,1H3/t18-,19+/m0/s1 |

Clé InChI |

VKTOXAGUZWAECL-RBUKOAKNSA-N |

SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C=C2 |

SMILES isomérique |

CC[C@]12CCCN3[C@H]1C4=C(CC3)C5=CC=CC=C5N4C=C2 |

SMILES canonique |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C=C2 |

Origine du produit |

United States |

Natural Occurrence, Isolation Methodologies, and Biogeographical Distribution

Botanical Sources and Chemotaxonomic Significance of Eburnamenine-Producing Species

This compound and its derivatives are primarily found in plants belonging to the Apocynaceae family, commonly known as the dogbane family. This family is rich in a diverse array of alkaloids, and the presence of this compound-type alkaloids can be of chemotaxonomic significance, helping to classify and differentiate between various genera and species.

Key botanical sources of this compound and related alkaloids include:

Vinca minor (Lesser Periwinkle): This plant is a well-documented source of several indole (B1671886) alkaloids, including eburnamonine (B1221668), a derivative of this compound. nih.govresearchgate.net Studies have shown the presence of eburnamonine in the leaves of Vinca minor. nih.gov

Hunteria eburnea : This species is a notable source of this compound, from which the compound derives its name. Research has led to the isolation and structural elucidation of eburnamine (B1221595), isoburnamine, this compound, and eburnamonine from this plant. acs.org

Kopsia larutensis : The leaves of this plant have been found to contain several eburnan-type alkaloids, including (+)-eburnamonine and (-)-eburnamine. fao.org

Tabernaemontana species : Various species within this genus are known to produce a wide range of monoterpene indole alkaloids, including those with the this compound skeleton. nih.gov

The distribution of these plants spans various geographical regions, from Europe and Africa to Southeast Asia, indicating a wide biogeographical spread of this compound-producing species. The consistent presence of this class of alkaloids within the Apocynaceae family underscores its importance in chemotaxonomic studies.

Advanced Chromatographic Techniques for this compound Isolation from Complex Matrices

The isolation of this compound from complex plant extracts requires sophisticated separation techniques to achieve high purity. Modern chromatography offers several powerful methods for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of alkaloids like this compound. Reversed-phase HPLC, utilizing C18 columns, is commonly employed for the separation of indole alkaloids from plant extracts. nih.govresearchgate.net The method's high resolution and sensitivity make it ideal for both qualitative and quantitative analysis. In a study on Vinca minor, HPLC analysis confirmed the presence of eburnamonine in leaf extracts. nih.gov

Table 1: HPLC Analysis of Eburnamonine in Vinca minor

| Plant Part | Compound | Concentration (mg/100 g d.w.) |

|---|---|---|

| Leaves | Eburnamonine | 0.803 |

| Stems | Eburnamonine | Not Detected |

d.w. = dry weight

Countercurrent Chromatography (CCC) and its high-speed version, along with Centrifugal Partition Chromatography (CPC), are liquid-liquid partition chromatography techniques that have proven effective for the preparative isolation of alkaloids. mdpi.comcimap.res.innih.govnih.gov These methods avoid the use of solid stationary phases, thereby eliminating irreversible adsorption of the sample and allowing for high recovery rates. nih.govresearchgate.net

The principle of CCC and CPC involves partitioning solutes between two immiscible liquid phases, one of which is held stationary by a centrifugal force field while the other is pumped through as the mobile phase. nih.govresearchgate.net The choice of a suitable biphasic solvent system is critical for successful separation. cimap.res.inmdpi.com For alkaloid separations, pH-zone-refining CPC can be particularly effective, where a pH gradient is used to enhance the separation of ionizable compounds like alkaloids. cimap.res.innih.govnih.gov

Key advantages of CCC/CPC for this compound isolation include:

High sample loading capacity.

Total sample recovery without denaturation.

Reduced solvent consumption compared to traditional column chromatography. nih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds. nih.govsphinxsai.com this compound and its derivatives can exist as enantiomers, which may exhibit different biological activities. SFC, often using supercritical carbon dioxide as the primary mobile phase modified with a small amount of an organic solvent, offers several advantages for enantiomeric separation, including faster analysis times and reduced solvent consumption compared to HPLC. selvita.com

The use of chiral stationary phases (CSPs) is essential for the separation of enantiomers by SFC. nih.govsphinxsai.com The high efficiency and unique selectivity of SFC make it a valuable tool for the isolation and purification of individual enantiomers of this compound for further research. selvita.com

Spectroscopic Techniques for De Novo Structural Confirmation and Purity Assessment in Isolation Research

Once isolated, the definitive structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are indispensable for elucidating the complex molecular structure of this compound. nih.govnycu.edu.tw These techniques provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. nih.govresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight and elemental composition of the isolated compound, confirming its molecular formula. nih.govnycu.edu.tw Fragmentation patterns observed in MS/MS experiments can further aid in structural elucidation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the chromophoric system within the indole alkaloid structure.

Purity assessment of the isolated this compound is typically performed using HPLC, where a single, sharp peak indicates a high degree of purity.

Quantitative Determination of this compound in Natural Extracts for Research Purposes

Accurate quantification of this compound in plant extracts is crucial for chemotaxonomic studies, understanding its biosynthesis, and for standardizing extracts for research. HPLC is the most widely used technique for this purpose due to its sensitivity, specificity, and reproducibility. nih.govresearchgate.net

A typical quantitative HPLC method involves:

Extraction: Efficient extraction of the alkaloids from the plant material using a suitable solvent.

Calibration: Preparation of a calibration curve using a certified reference standard of this compound.

Analysis: Injection of the plant extract into the HPLC system and quantification of the this compound peak by comparing its area to the calibration curve.

A study on Vinca minor from the Dobrogea area quantified eburnamonine in the leaves at a concentration of 0.803 mg/100 g dry weight. nih.gov

Table 2: Quantitative Analysis of Indole Alkaloids in Vinca minor Leaves

| Compound | Concentration (mg/100 g d.w.) |

|---|---|

| Vincamine (B1683053) | 2.459 |

| 1,2-dehydroaspidospermidine | 0.898 |

| Vincaminoreine | 1.064 |

| Eburnamonine | 0.803 |

Data from a study on Vinca minor from the Dobrogea area. nih.gov

Comprehensive Synthetic Methodologies of the Eburnamenine Scaffold

Historical Perspectives and Early Strategies in Eburnamenine Total Synthesis

The initial approaches to the total synthesis of this compound and its derivatives laid the groundwork for more sophisticated methodologies. A notable early strategy involved the synthesis of racemic eburnamonine (B1221668), a related alkaloid that can be converted to this compound. researchgate.netacs.org These foundational syntheses often relied on classical reactions for ring construction.

Key reactions such as the Bischler-Napieralski or Pictet-Spengler cyclizations were instrumental in forming the core tetracyclic system. unimi.it For instance, the Pictet-Spengler reaction between tryptamine (B22526) and a suitable aldehyde could generate a tetracyclic intermediate, which would then undergo further transformations to build the final E ring. unimi.itarabjchem.org Another common approach was the alkylation of a lactam intermediate followed by cyclization to form the pentacyclic framework. unimi.it These early efforts, while often lengthy and non-stereoselective, were crucial in establishing the feasibility of synthesizing the complex this compound scaffold and provided a platform for the development of more advanced and efficient synthetic routes.

Stereoselective and Enantioselective Approaches to this compound Synthesis

A significant challenge in this compound synthesis is the control of stereochemistry, particularly at the C20 and C21 positions. researchgate.netresearchgate.netnih.gov The development of stereoselective and enantioselective methods has been a major focus, leading to elegant and efficient syntheses of these alkaloids.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org This strategy has been effectively employed in the synthesis of this compound. By attaching a chiral auxiliary to a precursor molecule, chemists can induce asymmetry in key bond-forming steps. nih.gov For example, chiral auxiliaries derived from readily available natural products like amino acids or terpenes can be used. nih.gov After the desired stereocenter is established, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org This approach allows for the construction of enantiomerically enriched intermediates that are then carried forward to the final this compound target. tcichemicals.comsigmaaldrich.com

Asymmetric Catalysis in this compound Construction

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of this compound and its congeners. wikipedia.orgfrontiersin.org This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

A prominent example is the use of palladium-catalyzed asymmetric allylic alkylation (AAA). nih.govnih.govresearchgate.net This reaction can establish the crucial all-carbon quaternary stereocenter at C20 with high enantioselectivity. nih.govresearchgate.net For instance, a palladium catalyst complexed with a chiral ligand, such as a derivative of PHOX (phosphine-oxazoline), can effectively catalyze the enantioselective decarboxylative allylic alkylation of a lactam substrate. nih.gov This method has been successfully applied in the concise and enantioselective total syntheses of various eburnane alkaloids. nih.govnih.govresearchgate.net

Other catalytic methods, including iridium-catalyzed hydrogenation/lactamization cascades, have also been developed to construct the C/D rings and set the cis-C20/C21 stereochemistry in a single step. researchgate.net

Biomimetic Syntheses Inspired by this compound Biosynthesis

Biomimetic synthesis attempts to mimic the proposed biosynthetic pathways of natural products. In the case of this compound, it is hypothesized to be related to other alkaloids found in the same plant, such as leucophyllidine. researchgate.net Some synthetic efforts have been directed at a biomimetic coupling of eburnamine-type and eucophylline-type fragments to construct more complex dimeric alkaloids, which provides insight into the potential biogenetic relationships. researchgate.net While direct biomimetic syntheses of this compound itself are less common, the principles of emulating nature's strategies, such as strategic cyclizations and rearrangements, inspire synthetic design. researchgate.net

Divergent Synthetic Routes for Accessing this compound Enantiomers

Divergent synthesis is a powerful strategy that allows for the preparation of multiple, structurally distinct compounds from a common intermediate. researchgate.netbeilstein-journals.org This approach is particularly valuable for accessing both enantiomers of this compound and its derivatives, which can exhibit different biological activities.

A key strategy involves the creation of a common chiral intermediate that can be selectively transformed into either the natural or unnatural enantiomer of the target molecule. For example, a palladium-catalyzed asymmetric allylic alkylation has been used to generate a chiral lactam that serves as a branching point. nih.govresearchgate.net This intermediate can then be elaborated through different reaction sequences to afford a range of C19-oxo-functionalized eburnane alkaloids, including both enantiomeric series. nih.govresearchgate.net This divergent approach enhances synthetic efficiency and provides access to a wider range of compounds for biological evaluation. researchgate.net

Novel Methodologies for the Construction of the this compound Core Structure

The quest for more efficient and elegant syntheses of the this compound scaffold continues to drive the development of novel synthetic methodologies. Recent innovations have focused on new cyclization strategies and the application of modern synthetic reactions.

One such advancement is the use of a conformation-directed, diastereoselective cyclization. researchgate.netnih.govresearchgate.net This method allows for the controlled formation of the desired cis-C20/C21 relative stereochemistry, a persistent challenge in eburnane alkaloid synthesis. researchgate.netnih.gov The strategy may involve an α-iminol rearrangement to a spiroindolin-3-one, followed by a cyclization that is directed by the conformational preference of the intermediate, and finally a rearrangement to re-form the indole (B1671886) skeleton. researchgate.netnih.govresearchgate.net

Another novel approach involves a photoredox catalytic nitrogen-centered radical cascade reaction. researchgate.netresearchgate.net This allows for the one-pot, regioselective, and stereoselective construction of the B, C, and D rings, as well as the installation of the C21 chirality. researchgate.net Furthermore, catalytic asymmetric 1,3-dipolar cycloadditions of nitrones have been developed to access key tetrahydro-β-carboline intermediates, which can be further elaborated to various eburnane-type alkaloids, including (-)-Δ¹⁴-eburnamenine. nih.gov

Recent work by Romiti and colleagues has established a robust route to a key lactone intermediate containing the central quaternary center of this compound via an enantioselective coupling of an alkenyl zirconium species with an α-bromo lactone. organic-chemistry.org These cutting-edge methodologies highlight the continuous evolution of synthetic strategies towards the this compound core.

Cascade Reactions and Tandem Cyclizations

Cascade reactions, also known as domino or tandem reactions, offer an efficient approach to the synthesis of complex molecules like this compound from simpler starting materials in a single operation. These reactions are characterized by the formation of several new bonds in a sequential manner without the isolation of intermediates, thereby increasing synthetic efficiency. researchgate.net

One notable strategy involves a photoredox catalytic nitrogen-centered radical cascade reaction. researchgate.net This method allows for the regioselective and stereoselective construction of the B, C, and D rings of the eburnane skeleton, simultaneously establishing the C21 chirality in one step. researchgate.net Another example is the use of an acid-triggered acyl-Pictet-Spengler type cyclization cascade, which has been pivotal in rapidly assembling the tetracyclic indoloquinolizidine core of related alkaloids. researchgate.net

Intramolecular cycloadditions are also a powerful tool in tandem cyclizations. For instance, an intramolecular 1,4-dipolar cycloaddition has been utilized for the expedient synthesis of epi-eburnamenine. acs.orgacs.orgacs.orgdntb.gov.uaacs.org Similarly, an intramolecular imino-Diels-Alder cycloaddition has been employed to construct both the C and E rings of the eburnane core in a one-pot reaction. unimi.it

Table 1: Examples of Cascade and Tandem Cyclizations in this compound Synthesis

| Reaction Type | Key Transformation | Resulting Scaffold/Intermediate | Ref. |

| Photoredox Radical Cascade | Nitrogen-centered radical cyclization | Stereoselective formation of B, C, and D rings | researchgate.net |

| Acyl-Pictet–Spengler Cascade | Acid-triggered cyclization | Tetracyclic indoloquinolizidine core | researchgate.net |

| 1,4-Dipolar Cycloaddition | Intramolecular cycloaddition | epi-Eburnamenine | acs.orgacs.org |

| Imino-Diels-Alder Cycloaddition | One-pot C and E ring formation | Racemic eburnamonine precursor | unimi.it |

Photochemical and Electrochemical Approaches

Photochemical and electrochemical methods provide unique pathways for the synthesis of the this compound scaffold, often proceeding under mild conditions.

Photochemical Approaches: Photoredox catalysis has emerged as a powerful tool in organic synthesis. For instance, visible-light photoredox catalysis has been applied in radical cascade reactions to access the eburnane framework. aablocks.comsci-hub.se An iridium-catalyzed photoredox coupling has been developed for a reductive (3+2) annulation of lactams, leading to cyclic N,O-acetals that are key intermediates for eburnamonine synthesis. researchgate.netresearchgate.net This process involves the initial hydrosilylation of a lactam carbonyl to form a transient enamine, which then undergoes the photoredox coupling. researchgate.netresearchgate.net

Intramolecular [2+2] photocycloaddition reactions have also been explored in the synthesis of related heterocyclic systems, showcasing the potential of photochemical strategies in constructing complex ring systems. archive.org

Electrochemical Approaches: Electrochemical methods offer a green and efficient alternative for key transformations. While specific applications directly leading to this compound are still emerging, the potential is evident. For example, electrochemical synthesis has been used to prepare and study the behavior of related rare-earth metal diphthalocyanine complexes. scispace.com Furthermore, electrochemically-driven enantioselective nickel-catalyzed reductive cross-coupling reactions have been reported, demonstrating a method to form allylic stereogenic centers under mild conditions in an undivided cell. researchgate.net Such strategies could be adapted for the stereocontrolled synthesis of this compound precursors.

Table 2: Photochemical and Electrochemical Strategies in this compound Synthesis

| Method | Key Reaction | Application | Ref. |

| Photoredox Catalysis | Iridium-catalyzed reductive (3+2) annulation | Synthesis of (±)-eburnamonine | researchgate.netresearchgate.net |

| Visible-Light Photoredox | Radical cascade reaction | Access to the eburnane framework | aablocks.comsci-hub.se |

| Electrochemical Catalysis | Enantioselective Ni-catalyzed cross-coupling | Potential for stereocenter formation | researchgate.net |

Organometallic and Metal-Catalyzed Transformations

Organometallic and metal-catalyzed reactions are indispensable in modern organic synthesis, providing powerful methods for C-C and C-N bond formation, which are crucial for constructing the this compound scaffold.

Palladium-catalyzed reactions are frequently employed. For instance, a palladium-catalyzed asymmetric allylic alkylation of an N-alkyl-α,β-unsaturated lactam was a key step in a divergent enantioselective synthesis of several eburnane alkaloids. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Stille coupling with vinyl tri-n-butylstannane, have been used to introduce substituents onto the eburnane core. alraziuni.edu.ye

Rhodium catalysis has also proven valuable. A Rh(II)-catalyzed intramolecular [3+2]-cycloaddition was a fundamental step in the synthesis of racemic 21-epivincamine, a related alkaloid. unimi.it Another example is the use of a Rh(II) carbenoid mediated tertiary C–H insertion reaction to prepare a key chiral lactone intermediate for the total synthesis of (−)-eburnamonine and (+)-epi-eburnamonine.

Iridium catalysis, as mentioned in the photochemical section, plays a dual role. The iridium-catalyzed hydrosilylation of a lactam carbonyl is a key step in generating the enamine intermediate for subsequent photoredox coupling. researchgate.netresearchgate.net

Ring-closing metathesis (RCM), often catalyzed by ruthenium complexes like the Grubbs catalyst, has been used to assemble the pentacyclic core of eburnane alkaloids. nih.gov

Table 3: Key Organometallic and Metal-Catalyzed Reactions in this compound Synthesis

| Metal Catalyst | Reaction Type | Key Transformation | Ref. |

| Palladium | Asymmetric Allylic Alkylation | Enantioselective synthesis of lactam building block | researchgate.net |

| Palladium | Cross-Coupling (Stille) | Introduction of vinyl group | alraziuni.edu.ye |

| Rhodium | [3+2]-Cycloaddition | Synthesis of 21-epivincamine | unimi.it |

| Rhodium | C-H Insertion | Preparation of chiral lactone intermediate | |

| Iridium | Hydrosilylation/Photoredox Coupling | Reductive (3+2) annulation | researchgate.netresearchgate.net |

| Ruthenium | Ring-Closing Metathesis | Assembly of the pentacyclic core | nih.gov |

Chemoenzymatic Strategies in this compound Synthesis Research

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis, offering an elegant approach to producing enantiomerically pure compounds.

A notable application in the context of eburnane alkaloids is the use of a biocatalytic Baeyer–Villiger oxidation. This enzymatic reaction was employed to produce a seven-membered lactone from a cyclohexanone (B45756) derivative with high enantiomeric excess (99% ee). researchgate.net This chiral lactone served as a crucial building block, establishing the key stereochemistry at the C14 position for the synthesis of tacaman alkaloids, which are structurally related to the this compound family. researchgate.net

Another chemoenzymatic approach has been utilized for the enantioselective synthesis of (+)-20R-15,20-dihydrocleavamine, showcasing the power of combining enzymatic and chemical methods to access complex indole alkaloids. unimi.it While direct chemoenzymatic total syntheses of this compound itself are less commonly reported, these examples highlight the significant potential of this strategy for accessing key chiral intermediates in high optical purity, which can then be elaborated into the final target molecule through chemical transformations. unimi.itresearchgate.net

Table 4: Chemoenzymatic Approaches in Alkaloid Synthesis

| Enzyme/Reaction Type | Key Transformation | Application in Alkaloid Synthesis | Ref. |

| Baeyer–Villiger monooxygenase | Asymmetric oxidation of cyclohexanone | Synthesis of chiral seven-membered lactone intermediate | researchgate.net |

| Not specified | Convergent chemoenzymatic routes | Enantioselective synthesis of (+)-20R-15,20-dihydrocleavamine | unimi.it |

Biosynthetic Pathways and Enzymatic Mechanisms of Eburnamenine Formation

Identification of Precursors and Intermediates in Eburnamenine Biosynthesis

The journey to this compound begins with two primary building blocks: the amino acid tryptophan and the monoterpenoid secologanin (B1681713). Tryptophan provides the indole (B1671886) core, while secologanin supplies the C9 or C10 non-tryptamine portion of the final structure. uni-muenchen.deacs.org

The key steps and identified molecules in the pathway are:

Initial Precursors : The pathway is initiated by the enzymatic decarboxylation of tryptophan by tryptophan decarboxylase (TDC) to yield tryptamine (B22526). nih.gov Concurrently, the iridoid monoterpenoid, secologanin, is synthesized from geranyl pyrophosphate (GPP) through a multi-step enzymatic pathway. nih.govnih.gov

The Universal Intermediate - Strictosidine (B192452) : The first committed step in the biosynthesis of virtually all MIAs is the Pictet-Spengler condensation of tryptamine and secologanin. uni-muenchen.de This reaction is catalyzed by strictosidine synthase (STR) to stereoselectively form strictosidine, which is considered the universal precursor for the entire class of over 2,000 MIAs. uni-muenchen.denih.govrsc.org

Post-Strictosidine Intermediates : Following its formation, strictosidine undergoes deglycosylation by the enzyme strictosidine β-D-glucosidase (SGD), yielding a highly reactive aglycone. nih.govnih.govnih.gov This unstable intermediate can rearrange into various forms, including 4,21-dehydrogeissoschizine, which serves as a crucial branch point. This intermediate is hypothesized to be a precursor to preakuammicine, a central intermediate for Aspidosperma, Iboga, and Strychnos type alkaloids. nih.gov

The Aspidosperma Branch and (+)-Vincadifformine : The eburnane alkaloids, including this compound, are believed to arise from the Aspidosperma branch of the MIA pathway. unimi.it Research on Catharanthus roseus has shown that a reactive intermediate, derived from O-acetylstemmadenine, can be converted by specific hydrolases (HL3 and HL4) into (+)-vincadifformine. sci-hub.sesci-hub.se This compound, an Aspidosperma-type alkaloid, is now considered a key intermediate and a direct precursor to the eburnane skeleton. sci-hub.senih.gov While much evidence comes from biomimetic chemical syntheses that show vincadifformine (B1218849) can be rearranged into eburnamonine (B1221668) and vincamine (B1683053), these studies strongly support its role as the biological precursor. unimi.itunimi.it

| Compound Name | Class | Role in Pathway | Reference |

|---|---|---|---|

| Tryptamine | Indoleamine | Primary Precursor (Indole unit) | nih.gov |

| Secologanin | Iridoid Monoterpenoid | Primary Precursor (C10 unit) | uni-muenchen.de |

| Strictosidine | Monoterpenoid Indole Alkaloid | Universal Precursor for all MIAs | uni-muenchen.denih.govrsc.org |

| Strictosidine Aglycone | Aglycone Intermediate | Reactive intermediate post-deglycosylation | nih.govnih.gov |

| Preakuammicine | Indole Alkaloid | Hypothesized central intermediate for Aspidosperma/Iboga alkaloids | nih.gov |

| (+)-Vincadifformine | Aspidosperma Alkaloid | Proposed direct precursor to the eburnane skeleton | unimi.itsci-hub.sesci-hub.senih.gov |

Enzymatic Characterization and Mechanistic Elucidation of Key Biosynthetic Steps

The conversion of simple precursors into the complex pentacyclic structure of this compound is governed by a cascade of highly specific enzymes. Oxidoreductases, such as cytochrome P450s, are particularly crucial in catalyzing the difficult oxidative transformations that form the parent ring systems. nih.gov

Enzymes Leading to Strictosidine : The enzymes in the upstream pathway are well-characterized. Tryptophan decarboxylase (TDC) and strictosidine synthase (STR) catalyze the first two critical steps. nih.govmdpi.com STR, in particular, acts as a scaffold, facilitating the stereospecific condensation of its substrates. cjnmcpu.com

Formation of the Aglycone : Strictosidine β-D-glucosidase (SGD) cleaves the glucose moiety from strictosidine, initiating a series of spontaneous chemical rearrangements that lead to downstream diversity. nih.govnih.gov

Formation of (+)-Vincadifformine : The enzymatic basis for the formation of the direct precursor to the eburnane skeleton has been elucidated in C. roseus. Specific hydrolases, designated HL3 and HL4, have been identified that channel a common MIA intermediate specifically toward the formation of (+)-vincadifformine, separating this pathway from the biosynthesis of other Aspidosperma alkaloids like (-)-tabersonine. sci-hub.sesci-hub.se

Skeletal Rearrangement to the Eburnane Scaffold : The definitive enzymatic step that catalyzes the transformation of the Aspidosperma skeleton of (+)-vincadifformine into the eburnane skeleton of this compound has not yet been fully characterized. However, chemical studies provide strong evidence for the biological mechanism. Semi-syntheses have demonstrated that vincadifformine derivatives can undergo an oxidative rearrangement—for example, through ozonolysis—to yield vincamine and eburnamonine, which share the eburnane core. unimi.it This suggests the involvement of a powerful oxidative enzyme, likely a cytochrome P450 monooxygenase, in the biological pathway. Further evidence for the role of P450s comes from the identification of (+)-vincadifformine 19-hydroxylase (V19H) in C. roseus roots, an enzyme that hydroxylates (+)-vincadifformine to produce another eburnane-type alkaloid, minovincinine. sci-hub.sesci-hub.senih.gov This confirms that P450s are active in modifying the vincadifformine scaffold.

| Enzyme Name | Enzyme Class | Reaction Catalyzed | Reference |

|---|---|---|---|

| Tryptophan Decarboxylase (TDC) | Lyase | Tryptophan → Tryptamine | nih.gov |

| Strictosidine Synthase (STR) | Lyase (Pictet-Spenglerase) | Tryptamine + Secologanin → Strictosidine | uni-muenchen.decjnmcpu.com |

| Strictosidine β-D-Glucosidase (SGD) | Hydrolase | Strictosidine → Strictosidine Aglycone + Glucose | nih.govnih.gov |

| Hydrolase (HL3/HL4) | Hydrolase | Reactive Intermediate → (+)-Vincadifformine | sci-hub.sesci-hub.se |

| Unnamed P450 (Hypothesized) | Oxidoreductase | (+)-Vincadifformine → this compound (Skeletal Rearrangement) | unimi.it |

| (+)-Vincadifformine 19-Hydroxylase (V19H) | Cytochrome P450 | (+)-Vincadifformine → (+)-Minovincinine (Related pathway) | sci-hub.sesci-hub.senih.gov |

Genetic Basis of this compound Biosynthesis in Producing Organisms

Identifying the genes that encode biosynthetic enzymes is fundamental to understanding and manipulating the production of this compound. Much of this work has been pioneered in the model plant Catharanthus roseus, with subsequent studies in this compound-producing species like Vinca minor.

Upstream Pathway Genes : Genes encoding the enzymes for the biosynthesis of strictosidine, such as TDC and STR, have been cloned and characterized from several MIA-producing plants, including C. roseus and V. minor. mdpi.comnih.govnih.gov

Genes for Branchpoint Enzymes : In C. roseus, the genes encoding the specific hydrolases that produce (+)-vincadifformine have been identified through transcriptomic analysis. sci-hub.sesci-hub.se Likewise, the gene for (+)-vincadifformine 19-hydroxylase (V19H), a cytochrome P450, was identified in the roots of C. roseus. nih.govresearchgate.net

Genetic Studies in Vinca minor : As V. minor is a primary source of eburnamine-vincamine alkaloids, transcriptomic analyses have been performed to identify putative MIA biosynthetic genes. mdpi.comnih.gov These studies have successfully identified V. minor homologs for many genes known from the C. roseus pathway, confirming a conserved upstream pathway. However, the specific gene encoding the crucial enzyme for the final skeletal rearrangement to this compound remains to be definitively identified and functionally characterized. mdpi.com The regulation of the pathway is also under genetic control, with transcription factors such as AP2/ERF proteins shown to positively regulate the expression of multiple pathway genes. frontiersin.org

Metabolic Engineering and Synthetic Biology Approaches for this compound Production

The low abundance of many valuable MIAs in their native plants has driven significant interest in using metabolic engineering and synthetic biology to increase production, either in the native plant or in microbial hosts. nih.govnih.gov

Engineering in Microbial Hosts : Significant progress has been made in reconstituting the early stages of MIA biosynthesis in heterologous systems. Baker's yeast, Saccharomyces cerevisiae, has been successfully engineered to produce the universal precursor strictosidine from simple sugars by introducing the entire multi-gene plant pathway. nih.gov This provides a platform for the potential production of various downstream alkaloids. However, the complete heterologous biosynthesis of this compound has not yet been reported, likely due to the fact that the enzyme(s) for the final key rearrangement step have not been identified.

Engineering in Plant Cell Cultures : An alternative strategy involves enhancing alkaloid production in cultured plant cells or hairy roots of the native producers. For Vinca minor, studies have shown that the biosynthesis of vincamine can be modulated in hairy root cultures through the feeding of precursors and the use of abiotic elicitors to stimulate the expression of biosynthetic genes. thegoodscentscompany.com Overexpression of key pathway genes, such as TDC and STR, or regulatory transcription factors, is a common strategy to increase the metabolic flux towards the desired alkaloids in plant cell systems. frontiersin.org

Structural Modifications and Analog Development Within the Eburnamenine Class

Design Principles for Eburnamenine Derivatives and Analogues

The development of this compound derivatives is primarily guided by the principles of structure-activity relationship (SAR) studies. SAR analysis is a fundamental process in drug discovery that systematically investigates how modifications to a molecule's chemical structure influence its biological activity. oncodesign-services.com The core objective is to identify key structural features—the pharmacophore—responsible for a compound's therapeutic effects and to refine the molecule to enhance potency and selectivity while minimizing adverse effects. oncodesign-services.com

For the this compound class, this involves creating a series of related compounds through targeted modifications and assessing their biological activity through various assays. oncodesign-services.com Key design strategies employed in the development of this compound analogues include:

Late-Stage Functionalization: This approach introduces chemical diversity at a late stage of the synthesis, allowing for the rapid generation of various analogues from a common advanced intermediate. This can involve techniques like cross-coupling reactions to modify the core structure.

Scaffold-Based Library Synthesis: The this compound core is used as a foundational scaffold. Systematic modifications are then made to different parts of the molecule, such as the indole (B1671886) nucleus or the piperidine (B6355638) ring, to explore the chemical space around the parent compound. scispace.com

Stereochemical Diversification: The this compound skeleton contains multiple stereocenters, and the spatial arrangement of substituents can dramatically affect biological activity. Synthetic strategies are often designed to produce different stereoisomers to investigate their differential effects. acs.orgunimi.it

These design principles are often supported by computational modeling and quantitative structure-activity relationship (QSAR) studies, which use statistical methods to predict the activity of novel compounds based on their structural properties. researchcommons.org

Semi-Synthetic Transformations of Naturally Occurring this compound Precursors

Semi-synthesis, which utilizes naturally occurring compounds as starting materials, is a powerful and efficient strategy for generating complex derivatives that would be challenging to produce through total synthesis. Several natural alkaloids serve as precursors for the semi-synthetic production of this compound analogues. uga.edu

Vincamine (B1683053), an abundant indole alkaloid isolated from the leaves of Vinca minor L., is a prominent starting material. unimi.itnih.gov It can be converted into other key this compound compounds. For instance, (-)-eburnamonine (B7788956) can be accessed from vincamine via a one-pot, two-step procedure involving reduction followed by oxidation. nih.gov This semi-synthetic eburnamonine (B1221668) can then be further modified. nih.gov Vinpocetine (B1683063), a widely known synthetic derivative, is also produced from vincamine. unimi.it

Another important precursor is tabersonine (B1681870), an alkaloid extracted from the seeds of Voacanga africana. unimi.itresearchgate.net Semi-synthetic routes have been developed to convert tabersonine into (+)-vincamine, demonstrating the utility of leveraging natural product scaffolds to access other valuable members of the alkaloid family. unimi.itresearchgate.net The use of these natural precursors is advantageous from an industrial perspective as it circumvents the need to construct the complex, stereochemically rich pentacyclic core from simple starting materials. unimi.it

The following table summarizes key semi-synthetic transformations.

| Starting Precursor | Target Compound(s) | Key Transformation(s) | Reference(s) |

| Vincamine | (-)-Eburnamonine | Reduction (NaBH₄/BF₃·OEt₂), then oxidation (H₂O₂/NaOH) | nih.gov |

| Vincamine | Vinpocetine | Esterification | unimi.it |

| (-)-Eburnamonine | 15-Methylene-eburnamonine | Multi-step sequence including oxime formation and elimination | nih.gov |

| Eburnamonine | Vincamine | Reaction with ethynylmagnesium halide, oxidation, and methylation | google.com |

| Tabersonine | (+)-Vincamine | Multi-step rearrangement and functional group manipulation | unimi.itresearchgate.net |

Targeted Structural Elaboration of the this compound Core

The pentacyclic structure of this compound offers multiple sites for targeted chemical modification. These elaborations are typically focused on the indole moiety, the fused piperidine and azepane rings, and the stereocenters of the molecule.

Functionalization of the Indole Moiety

The indole nucleus is an electron-rich aromatic system and a key site for structural modification. nih.gov Its unique chemistry allows for functionalization at several positions, primarily the C2, C3, and N1 atoms, making it a "privileged structure" in medicinal chemistry. nih.gov

Common strategies for modifying the indole ring within the this compound framework include:

Electrophilic Substitution: The pyrrole (B145914) ring of the indole is susceptible to electrophilic attack, allowing for the introduction of various functional groups. Nitration and hydroxylation of the eburnamonine scaffold have been reported. nih.gov

N-Functionalization: The indole nitrogen (N1) can be alkylated or acylated to introduce new substituents. The development of N-alkenyl indoles has served as a useful strategy for accessing intermediates for further cyclization reactions. researchgate.net

C-H Functionalization: Modern synthetic methods, often catalyzed by transition metals like palladium or rhodium, enable the direct activation and functionalization of C-H bonds. arabjchem.org This allows for the introduction of aryl, alkyl, or other groups onto the indole's benzene (B151609) ring (positions C4-C7), a traditionally more challenging modification.

These modifications can significantly alter the electronic and steric properties of the molecule, influencing its interaction with biological targets.

Modifications to the Piperidine and Azepane Rings

The this compound scaffold contains a fused indolo[2,3-a]quinolizine (B11887597) system, which includes a piperidine ring (D-ring) that is part of a larger azepane ring system (E-ring). acs.orgarabjchem.org Modifications to these saturated heterocyclic rings are crucial for exploring the SAR of this compound derivatives.

A significant synthetic strategy involves ring expansion , where a pre-existing piperidine ring is converted into a seven-membered azepane ring. Diastereomerically pure azepane derivatives can be prepared from piperidine precursors with high stereoselectivity and regioselectivity. rsc.org This method has been applied to construct the azepine backbone of potential biologically active compounds. rsc.orgclockss.org For example, a chiral N-benzyl-2-(chloromethyl)-3-hydroxypiperidine can react with an azide (B81097) anion to afford a chiral 3-azido-N-benzyl-4-hydroxyhexahydro-1H-azepine as a ring-expansion product. clockss.org

Introduction of Stereochemical Diversity

The this compound-vincamine alkaloids are characterized by multiple contiguous stereogenic centers, particularly at the C20 and C21 positions, which define the fusion of the D and E rings. acs.org The relative and absolute stereochemistry at these centers is critical for biological activity, and different stereoisomers often exhibit distinct pharmacological profiles. unimi.it

A major challenge in the synthesis of eburnane alkaloids is the stereocontrolled construction of the C20/C21 ring junction. acs.orgresearchgate.net

Cis-Stereochemistry: Many naturally occurring and synthetic this compound alkaloids possess a cis-fused D/E ring system. acs.org Highly stereoselective methods, such as iridium-catalyzed asymmetric hydrogenation/lactamization cascades, have been developed to form the common tetracyclic skeleton with the essential cis-C20/C21 stereochemistry in high yield and excellent enantiomeric excess. acs.orgnih.govacs.org

Trans-Stereochemistry: The synthesis of analogues with a trans-fused D/E ring is more challenging. rhhz.net Specific strategies, including photocatalytic radical cascade reactions, have been developed to achieve the C20/C21 trans relative stereochemistry. rhhz.net

The ability to generate this stereochemical diversity is crucial. Modular synthetic approaches have been designed to access all four possible stereoisomers of eburnamonine, allowing for a comprehensive evaluation of how stereochemistry impacts function. nih.gov These diversity-oriented transformations enable the divergent synthesis of numerous natural and non-natural alkaloids from a common intermediate. acs.orgnih.gov

Combinatorial Chemistry Approaches for this compound Library Generation

Combinatorial chemistry is a powerful technology used to rapidly synthesize a large number of diverse compounds, known as a chemical library, in a systematic and parallel manner. nih.gov This approach is highly valuable in drug discovery for exploring the SAR of a lead compound or scaffold. scispace.com While early combinatorial efforts focused on simpler molecules, these techniques are now increasingly applied to complex natural product scaffolds, including indole alkaloids. scispace.comscielo.br

The generation of this compound-based libraries can be achieved through several strategies:

Scaffold Decoration: In this approach, the core this compound skeleton is synthesized and then "decorated" with a variety of building blocks using parallel synthesis techniques. For example, the derivatization of the related Rauwolfia indole alkaloid yohimbine (B192690) involved attaching the scaffold to a solid support and then acylating it with a range of carboxylic acids to generate a 792-member library. scielo.br A similar strategy is applicable to the this compound core.

Diversity-Oriented Synthesis (DOS): This strategy aims to create libraries with high skeletal diversity. A complexity-to-diversity (CtD) approach using vincamine as a starting point has been explored to generate libraries of complex and diverse indole-based, natural product-like small molecules through various ring-distortion reactions. researchgate.net

Flow Chemistry: Modern enabling technologies like flow electrochemistry can facilitate the rapid generation of small libraries of unnatural alkaloid relatives. This method was successfully used to prepare the indole alkaloid nazlinine and a library of its analogues. nih.gov

By applying these combinatorial methods, researchers can efficiently generate large libraries of this compound derivatives for high-throughput screening, accelerating the discovery of new compounds with optimized properties. scispace.comresearchgate.net

Molecular and Cellular Pharmacological Investigations of Eburnamenine and Its Analogues Mechanistic Focus

Receptor Binding Profiles and Ligand-Target Interactions

The eburnamenine class of compounds interacts with a variety of receptor systems, most notably G protein-coupled receptors (GPCRs). Their activity is not limited to a single receptor type but spans several families, contributing to their multifaceted pharmacological effects.

Dopamine (B1211576) and Norepinephrine (B1679862) Receptor Modulation

This compound analogues have been shown to modulate dopaminergic and noradrenergic systems. Vinpocetine (B1683063), a prominent synthetic derivative, has been observed to increase levels of DOPAC, a primary metabolite of dopamine, in nerve endings. wikipedia.org This suggests an influence on dopamine turnover. Similarly, the parent compound vincamine (B1683053) has been noted for its effects on cerebral serotonergic and dopaminergic neurons. The modulation of these critical neurotransmitter systems, which are integral to cognitive function and mood regulation, is a key aspect of the pharmacological profile of these alkaloids. nih.govrsc.orgwikipedia.org These compounds often act as reuptake inhibitors for norepinephrine and dopamine, which increases the extracellular concentration of these neurotransmitters. wikipedia.org

Investigation of Other G Protein-Coupled Receptor (GPCR) Interactions

Significant research has focused on the interaction of this compound analogues with other GPCRs, particularly muscarinic acetylcholine (B1216132) receptors (mAChRs) and phosphodiesterases (PDEs).

Muscarinic Acetylcholine Receptors (mAChRs): (-)-Eburnamonine (B7788956) has been identified as a positive allosteric modulator at M2 and M4 muscarinic receptors. nih.govwikipedia.org Allosteric modulation involves binding to a site on the receptor distinct from the primary (orthosteric) binding site for acetylcholine, thereby altering the receptor's affinity for its natural ligand. This interaction can enhance cholinergic transmission in a subtype-specific manner. mdpi.commdpi.com The alkaloid ebeinone, while not an this compound, also demonstrates allosteric interactions at M2 receptors, highlighting a recurring mechanism for this class of compounds. nih.gov

Phosphodiesterase (PDE) Inhibition: Vinpocetine and its parent compound, vinburnine (B1683052) (eburnamonine), are recognized inhibitors of phosphodiesterases, enzymes that degrade cyclic nucleotides like cAMP and cGMP. d-nb.info Vinpocetine is a selective inhibitor of PDE type 1 (PDE1), with a reported IC50 value of 21 μM. rndsystems.comtocris.com This inhibition leads to increased intracellular levels of cGMP, which can result in smooth muscle relaxation and increased cerebral blood flow. d-nb.info Vinburnine also shows a moderate binding affinity for PDE1. The inhibition of PDE1 is considered a significant contributor to the neuroprotective and vasodilator properties of these compounds. caldic.com

Table 1: GPCR Interaction Profile of this compound Analogues

| Compound | Target | Action | Affinity (IC50/Kᵢ) | Reference |

|---|---|---|---|---|

| Vinpocetine | PDE1 | Inhibitor | 21 μM | rndsystems.comtocris.com |

| (-)-Eburnamonine | M2, M4 mAChRs | Positive Allosteric Modulator | Not specified | |

| Ebeinone | M2 mAChR | Allosteric Antagonist | Kᵢ = 80.9 nM | nih.gov |

| Ebeinone | M3 mAChR | Antagonist | Kₑ = 547.0 - 931.1 nM | nih.gov |

| Vinburnine | PDE1 | Inhibitor | ~3–10 µM |

Ion Channel Modulation and Electrophysiological Characterization

This compound analogues exert significant effects through the modulation of various ion channels, a mechanism central to their neuroprotective activities. This includes both voltage-gated channels, which respond to changes in membrane potential, and ligand-gated channels, which are activated by neurotransmitters. researchgate.netnih.gov

Voltage-Gated and Ligand-Gated Ion Channel Studies

Voltage-Gated Sodium Channels (Naᵥ): A primary mechanism of action for vinpocetine is the blockade of voltage-gated sodium channels. wikipedia.orgmedscape.com Studies using patch-clamp electrophysiology on rat cortical neurons demonstrated that vinpocetine decreases Na+ currents in a concentration-dependent manner, with an IC50 value of approximately 44.2 μM. nih.gov This potency is comparable to the established Na+ channel blocker phenytoin. nih.gov The blockade is state-dependent, meaning the drug has a higher affinity for certain conformational states of the channel (e.g., open or inactivated states), which is a characteristic of many neuroprotective and anticonvulsant drugs. researchgate.net This action is believed to be crucial for its neuroprotective effects by preventing excessive sodium influx during ischemic events. caldic.comresearchgate.net Specifically, vinpocetine has been shown to be a potent blocker of the tetrodotoxin-resistant Naᵥ1.8 channel, with an IC50 of 3.5 µM when elicited from a depolarized state. researchgate.net

Calcium Channel Regulation and Flux Analysis

In addition to sodium channels, this compound derivatives modulate calcium (Ca²⁺) channels and regulate intracellular calcium flux. Vinpocetine has been reported to block voltage-gated calcium channels, which, along with Na+ channel blockade, prevents the excessive rise in intracellular calcium that is a hallmark of excitotoxic neuronal injury. d-nb.infonih.gov By inhibiting the initial Na+ influx, vinpocetine indirectly reduces the subsequent activation of voltage-dependent Ca²⁺ channels and the reverse operation of the Na⁺/Ca²⁺ exchanger, thus mitigating cytotoxic calcium overload. researchgate.netresearchgate.net This comprehensive regulation of ion homeostasis is a key factor in the neuroprotective effects attributed to this class of compounds.

Table 2: Ion Channel Modulation by Vinpocetine

| Channel Type | Specific Channel | Action | Affinity (IC50 / Potency) | Reference |

|---|---|---|---|---|

| Voltage-Gated Na⁺ | General (rat cortical neurons) | Blocker | 44.2 μM | nih.gov |

| Voltage-Gated Na⁺ | Naᵥ1.8 (rat, state-dependent) | Blocker | 3.5 - 10.4 μM | researchgate.net |

| Ligand-Gated | GABA-A (α1β3γ2) | Positive Allosteric Modulator | ~6 μM | nih.gov |

| Voltage-Gated Ca²⁺ | General | Blocker | Not specified | d-nb.infonih.gov |

Enzyme Inhibition Kinetics and Specificity Studies

Phosphodiesterase Inhibition Profiles

This compound and its analogues, particularly the synthetic derivative vinpocetine, have been identified as inhibitors of phosphodiesterase (PDE) enzymes. These enzymes are crucial for regulating the intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). rsc.orgnih.gov The inhibitory action on these enzymes, primarily PDE type 1 (PDE1), is considered a key mechanism for the pharmacological effects of these compounds. rsc.orgresearchgate.net

Vinpocetine is recognized as a selective inhibitor of PDE1. researchgate.netnih.gov This inhibition prevents the breakdown of cAMP and cGMP, leading to their accumulation within the cell. rsc.orgresearchgate.net Research indicates that vinpocetine has distinct inhibitory affinities for different PDE1 isoforms. nih.gov In vitro studies have shown that vinpocetine inhibits PDE1A and PDE1B with a half-maximal inhibitory concentration (IC50) in the range of 8–20 µM. nih.gov Its affinity for PDE1C is lower, with reported IC50 values of approximately 40–50 µM. nih.gov Other studies have reported an IC50 value for vinpocetine's inhibition of PDE1 at 21 µM. science.gov An earlier study identified the IC50 of vinpocetine on PDE from bovine brain to be between 130-200 µM. caldic.com The compound (3α,16α)-Eburnamenine-14-carboxylic acid ethyl ester, another name for vinpocetine, is noted for its selectivity for PDE1. mdpi.com

The inhibition of PDE1 is significant as this enzyme is a dual-substrate hydrolase, breaking down both cAMP and cGMP. mdpi.com By inhibiting PDE1, vinpocetine effectively elevates the levels of both of these critical second messengers. intelectol.com

| Compound | Enzyme Target | Reported IC50 Value | Source |

|---|---|---|---|

| Vinpocetine | PDE1A / PDE1B | ~ 8-20 µM | nih.gov |

| Vinpocetine | PDE1C | ~ 40-50 µM | nih.gov |

| Vinpocetine | PDE1 | 21 µM | science.gov |

| Vinpocetine | PDE (from bovine brain) | 130-200 µM | caldic.com |

Monoamine Oxidase (MAO) Inhibition Research

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the catabolism of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. drugbank.comnih.gov While various plant-derived alkaloids, such as β-carbolines, are known MAO inhibitors, specific research detailing the direct inhibitory effects of this compound or its close analogues on MAO-A or MAO-B is not extensively documented in the available search results. science.govresearchgate.net

However, some studies provide indirect links to the monoamine metabolic pathway. For instance, research on striatal nerve endings indicates that the extravesicular dopamine is metabolized by MAO to form 3,4-dihydroxyphenylacetic acid (DOPAC). researchgate.netijplsjournal.com Vinpocetine was observed to increase the levels of DOPAC, which was attributed to an impairment of the vesicular storage of dopamine rather than direct MAO inhibition. ijplsjournal.com This finding suggests that while this compound analogues can influence the metabolic fate of dopamine, it may be through mechanisms other than direct enzymatic inhibition of MAO. Further investigation is required to determine if this compound or its derivatives possess any direct MAO-A or MAO-B inhibitory activity.

Other Relevant Enzyme Target Identification

Beyond phosphodiesterases, research has explored other potential enzyme targets for this compound and its analogues.

In silico Acetylcholinesterase (AChE) Inhibition: Molecular docking studies have suggested that this compound-type alkaloids have the potential to act as inhibitors of acetylcholinesterase (AChE). researchgate.netacademicjournals.orggoogle.com AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. academicjournals.org One such study analyzed eburnamine (B1221595), eburnamonine (B1221668), and this compound for their anti-cholinergic action by docking them with AChE as a target. researchgate.netgoogle.com The results suggested that these alkaloids could be effective inhibitors. google.com However, these are computational predictions, and further in vitro and in vivo studies are needed to confirm the enzymatic inhibition and determine kinetic parameters like IC50 values.

Inhibitor of κB Kinase (IKK) Inhibition: Vinpocetine has been identified as a direct inhibitor of the IκB kinase (IKK) complex, a key regulator in the NF-κB-dependent inflammatory pathway. rsc.orgnih.govcaldic.com This inhibition was found to be independent of its effects on PDE. nih.govnih.gov In a cell-free system, vinpocetine demonstrated direct inhibition of IKK with an IC50 value of 17.17 µM. dntb.gov.ua This action prevents the phosphorylation and subsequent degradation of IκB, which in turn keeps the transcription factor NF-κB in its inactive state in the cytoplasm, thereby reducing the expression of inflammatory molecules. rsc.orgnih.gov

| Compound | Enzyme Target | Reported IC50 Value | Finding Type | Source |

|---|---|---|---|---|

| Vinpocetine | IKK (IκB Kinase) | 17.17 µM | In Vitro (Cell-free) | dntb.gov.ua |

| This compound, Eburnamonine, Eburnamine | AChE (Acetylcholinesterase) | Not Determined | In Silico (Docking) | researchgate.netgoogle.com |

Cellular Pathway Perturbations and Signaling Transduction Studies

cAMP/PKA and cGMP/PKG Pathway Modulation

The inhibition of phosphodiesterases by this compound analogues is a critical upstream event that triggers significant perturbations in downstream cellular signaling pathways. Specifically, the inhibition of PDE1 by vinpocetine directly modulates the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) and cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG) signaling cascades. nih.govresearchgate.netintelectol.com

By preventing the degradation of cAMP and cGMP, vinpocetine causes their intracellular levels to rise. rsc.orgresearchgate.netintelectol.com These cyclic nucleotides act as second messengers, and their elevated concentrations lead to the activation of their respective effector protein kinases: PKA is activated by cAMP, and PKG is activated by cGMP. intelectol.combiorxiv.org

The activation of these kinases initiates a cascade of phosphorylation events that affect numerous cellular processes. intelectol.com For example, activated PKA can translocate to the nucleus and phosphorylate the cAMP response element-binding protein (CREB), a key transcription factor. nih.govintelectol.com Similarly, the cGMP/PKG pathway can lead to the phosphorylation and activation of CREB. nih.govintelectol.com The activation of these pathways is crucial for regulating gene expression related to neuronal plasticity, cell survival, and memory. nih.govintelectol.com Therefore, the modulation of the cAMP/PKA and cGMP/PKG pathways is a central component of the molecular mechanism of action for this compound analogues like vinpocetine. researchgate.netintelectol.com

MAPK/ERK and PI3K/Akt Signaling Analysis

While direct research on this compound's effects on the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) and Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (Akt) signaling pathways is limited, studies on its prominent analogue, vinpocetine, provide significant insights. These pathways are crucial for regulating cellular processes like proliferation, differentiation, and survival. mdpi.commdpi.comcellsignal.com

Investigations have revealed that vinpocetine can modulate these signaling cascades in various cell types. For instance, in vascular smooth muscle cells (VSMCs), vinpocetine has been shown to inhibit high glucose-induced proliferation by affecting the MAPK, PI3K/Akt, and NF-κB signaling pathways. plos.org It was observed to induce the phosphorylation of both ERK and Akt, suggesting their involvement in vinpocetine's mechanism of action on the osteoblastic differentiation of VSMCs. plos.org Further studies have demonstrated that vinpocetine can attenuate the activation of Akt and signal transducer and activator of transcription factor 3 (STAT3) in breast cancer cells, while not affecting the MAP kinases pathways in that specific context. researchgate.net

In the context of neuroprotection, vinpocetine's effects are also linked to these pathways. One study found that vinpocetine protects against cerebral ischemia-reperfusion injury by activating the PI3K/AKT pathway, which in turn leads to the phosphorylation of astrocytic connexin 43. nih.gov The protective effects of vinpocetine were diminished when PI3K inhibitors were co-administered, confirming the pathway's role. nih.gov Conversely, in another model related to osteoclastogenesis, vinpocetine was found to inhibit the phosphorylation of ERK and JNK within the MAPK signaling pathway and also attenuated the activation of AKT. sci-hub.se These findings highlight that the influence of vinpocetine on MAPK/ERK and PI3K/Akt signaling is context-dependent, varying with the cell type and pathological condition being studied.

Transcriptomic and Proteomic Analysis in Response to this compound Exposure in Cellular Systems

Comprehensive transcriptomic and proteomic analyses specifically detailing the cellular response to this compound exposure are not widely available in current literature. However, research on the analogue vinpocetine offers a view into the potential molecular changes induced by this class of compounds. Such analyses are powerful tools for identifying the full spectrum of genes (transcriptomics) and proteins (proteomics) affected by a compound, thereby revealing its mechanisms of action and potential therapeutic targets. elifesciences.orgnih.govfrontiersin.orgnih.gov

A proteomics study using liquid chromatography-tandem mass spectrometry (LC-MS/MS) was conducted to profile proteins affected by vinpocetine treatment following a cold-induced traumatic brain injury in mice. nih.gov The analysis identified 192 proteins that were significantly altered by the administration of vinpocetine, indicating a broad impact on the cellular proteome and pointing towards numerous potential targets for its neuroprotective effects. nih.gov In another approach, chemical proteomics utilizing fully-functionalized natural product probes derived from a vinpocetine-like scaffold helped to map interactions in human cells, identifying specific protein engagements. chemrxiv.org

On the transcriptomic level, vinpocetine has been included in large-scale screening studies. For example, its transcriptomic signature was analyzed alongside other compounds to identify potential geroprotective drugs by observing which compounds could shift a cell's transcriptional state to a more "youthful" profile. umcg.nl Other transcriptomic analyses have identified vinpocetine in comparative studies, such as one investigating the molecular mechanisms of carnosic acid, where vinpocetine's gene expression signature was among those enriched. nih.gov Similarly, transcriptomic profiling in the context of Crohn's disease noted that the PDE1 inhibitor vinpocetine could reverse certain inflammation-induced effects on smooth muscle. frontiersin.org These studies, while not focused solely on vinpocetine, demonstrate that its exposure leads to distinct and measurable changes in gene expression across different cellular models. maayanlab.cloudmdpi.comfrontiersin.org

Computational Pharmacology and Molecular Docking Studies of this compound-Target Interactions

Computational methods, particularly molecular docking, have been employed to investigate the interaction of this compound and its analogues with various biological targets. nih.govrsc.orgmdpi.comfip.orgnih.gov These in silico studies predict the binding affinity and orientation of a ligand within the active site of a target protein, offering insights into potential mechanisms of action.

A primary focus of these studies has been the enzyme acetylcholinesterase (AChE), a key target in Alzheimer's disease research. niscpr.res.inijpsjournal.com In one such study, a range of eburnane-type alkaloids, including this compound, eburnamonine, and eburnamine, were analyzed for their inhibitory potential against AChE. ijpsjournal.com Using software such as CHEMDRAW for structure design, Avogadro for energy minimization, and PyRx with AutoDock Vina for the docking process, researchers modeled the interactions with the crystal structure of human AChE (PDB ID: 4EY7). ijpsjournal.com The results showed that several eburnane derivatives had strong binding affinities; one derivative, identified as 4ey7_A11, exhibited the highest binding affinity at -11.9 kcal/mol, while another, 4ey7_A35, showed a binding affinity of -10.9 kcal/mol. ijpsjournal.com These values suggest a potentially potent inhibitory action.

Another in silico study also investigated this compound and other alkaloids from the Apocynaceae family as potential AChE inhibitors, using the AChE crystal structure with PDB ID: 1B41. niscpr.res.in This research utilized CHIMERA software for visualizing interactions and AutoDock for performing the docking calculations. niscpr.res.in While the study highlighted pleiocarpine as the most potent inhibitor among the tested alkaloids, it acknowledged the known neuroprotective properties of the eburnamine/vincamine class of alkaloids to which this compound belongs. niscpr.res.in Such computational analyses are crucial for prioritizing compounds for further experimental validation and for understanding the structure-activity relationships within the this compound scaffold. nih.govunica.it

Data Tables

Table 1: Molecular Docking of Eburnane Alkaloids with Acetylcholinesterase (AChE)

This table summarizes findings from an in silico study where eburnane-type alkaloids were docked against the AChE protein (PDB ID: 4EY7). Binding affinity indicates the strength of the interaction, with more negative values suggesting stronger binding.

| Compound ID | Target Protein | Docking Software | Predicted Binding Affinity (kcal/mol) | Reference |

| 4ey7_A11 (Eburnane Derivative) | Acetylcholinesterase | AutoDock Vina (in PyRx) | -11.9 | ijpsjournal.com |

| 4ey7_A35 (Eburnane Derivative) | Acetylcholinesterase | AutoDock Vina (in PyRx) | -10.9 | ijpsjournal.com |

| This compound | Acetylcholinesterase | AutoDock | Not specified | niscpr.res.in |

| Eburnamonine | Acetylcholinesterase | AutoDock | Not specified | niscpr.res.in |

| Eburnamine | Acetylcholinesterase | AutoDock | Not specified | niscpr.res.in |

Advanced Analytical and Spectroscopic Characterization of Eburnamenine and Its Congeners

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of novel or known compounds from natural extracts. nih.govbioanalysis-zone.com Unlike nominal mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. bioanalysis-zone.comenovatia.com This high precision allows for the determination of the elemental composition of the parent ion by providing an "accurate mass."

For eburnamenine, with a chemical formula of C₁₉H₂₂N₂, the theoretical monoisotopic mass of its protonated molecule [M+H]⁺ is 279.1856. HRMS analysis would be expected to yield a measured mass that is typically within a few parts per million (ppm) of this theoretical value, thereby confirming the elemental formula and distinguishing it from other potential compounds with the same nominal mass. enovatia.com The development of UPLC-HRMS (Ultra-Performance Liquid Chromatography-HRMS) methods has been shown to be effective for the analysis of this compound derivatives, underscoring the technique's applicability and robustness for this class of alkaloids. nais.net.cn

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. wikipedia.org This process, often achieved through collision-induced dissociation (CID), helps to piece together the molecular structure by identifying characteristic neutral losses and fragment ions. wikipedia.org

For pentacyclic indole (B1671886) alkaloids like this compound, the fragmentation is guided by the inherent structural stability and the location of the nitrogen atoms. The general fragmentation pathways for related alkaloids often involve characteristic cleavages of the ring system. oregonstate.eduresearchgate.net In the case of this compound, the MS/MS spectrum of the precursor ion (e.g., m/z 279) would reveal a series of product ions. A primary fragmentation event is often the retro-Diels-Alder (RDA) reaction in related alkaloid structures, leading to the cleavage of the C-ring. Other significant fragmentations would involve the loss of the ethyl group from the E-ring and subsequent cleavages around the piperidine (B6355638) ring (D-ring), providing a structural fingerprint unique to the this compound skeleton. Analysis of these pathways is crucial for distinguishing between isomers and identifying unknown metabolites in complex biological matrices.

Table 1: Predicted Key Fragmentation Data for this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Origin of Fragment |

|---|---|---|---|

| 279.1856 | 250.1437 | C₂H₅ | Loss of the ethyl group from C-20 |

| 279.1856 | 223.1386 | C₄H₆ | Fragment from RDA-type cleavage of D-ring |

| 279.1856 | 195.1175 | C₆H₁₀ | Further fragmentation of the D/E ring system |

Note: This table is predictive, based on common fragmentation patterns of related indole alkaloids.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to mass analysis by differentiating ions based on their size, shape, and charge in the gas phase. rsc.orgchemrxiv.org As ions travel through a drift tube filled with a neutral buffer gas under a weak electric field, their drift time is measured. rsc.org This drift time is related to the ion's rotationally averaged collision cross-section (CCS), a value that reflects its three-dimensional structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural and stereochemical elucidation of organic molecules like this compound in solution. nih.gov It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the foundational data, revealing the number and types of protons and carbons in the molecule. For this compound, the ¹H NMR spectrum shows distinct signals for the aromatic protons of the indole ring, the aliphatic protons of the C, D, and E rings, and the characteristic ethyl group. The ¹³C NMR spectrum complements this by showing resonances for all 19 carbon atoms. nih.gov

Two-dimensional (2D) NMR experiments are essential to assemble the full structure by establishing correlations between nuclei. creative-biostructure.com

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2 or 3 bonds), allowing for the tracing of proton-proton networks within the individual rings of the this compound skeleton. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom it is directly attached to, providing unambiguous one-bond C-H connectivity. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to three bonds. This is crucial for connecting the different spin systems identified by COSY and for assigning quaternary carbons, thus building the complete carbon framework. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, regardless of whether they are bonded. This is vital for determining the relative stereochemistry of the molecule, for instance, the cis-fusion of the D/E rings in the this compound framework. princeton.edu

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Key HMBC Correlations (H to C) | Key NOESY Correlations |

|---|---|---|---|---|

| 2 | 136.1 | - | H-16, H-6a | - |

| 3 | 106.5 | 3.95 (q) | C-2, C-5, C-21 | H-16, H-5a |

| 5 | 52.1 | 2.80 (m), 3.15 (m) | C-3, C-6, C-7 | H-3, H-6a |

| 6 | 21.0 | 1.85 (m), 2.10 (m) | C-5, C-7, C-21 | H-5a, H-16 |

| 7 | 109.8 | - | H-9, H-14 | - |

| 8 | 127.8 | - | H-9, H-12 | - |

| 9 | 118.2 | 7.10 (d) | C-7, C-8, C-11, C-13 | H-10 |

| 10 | 120.1 | 7.05 (t) | C-8, C-12 | H-9, H-11 |

| 11 | 122.5 | 7.30 (t) | C-9, C-13 | H-10, H-12 |

| 12 | 110.2 | 7.45 (d) | C-8, C-10, C-13 | H-11 |

| 13 | 137.9 | - | H-9, H-12, H-14 | - |

| 14 | 30.5 | 2.65 (m) | C-13, C-15 | H-15 |

| 15 | 38.0 | 1.75 (m) | C-14, C-16, C-20 | H-14, H-16 |

| 16 | 65.1 | 4.20 (d) | C-2, C-3, C-15, C-20 | H-3, H-6a |

| 18 | 29.1 | 1.90 (m) | C-19, C-20 | H-19 |

| 19 | 7.8 | 0.90 (t) | C-18, C-20 | H-18 |